6-Azapseudouridine is classified as a nucleoside analog due to its structural similarity to natural nucleosides. It is synthesized from pseudouridine through specific chemical modifications. This compound is primarily studied within the fields of medicinal chemistry and molecular biology, where it serves as a tool for investigating RNA structure and function.
The synthesis of 6-Azapseudouridine can be achieved through several methods, with the most notable being:
Technical details regarding these methods often include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
The molecular structure of 6-Azapseudouridine features a ribose sugar backbone with an azole group attached at the 6-position.
6-Azapseudouridine participates in several notable chemical reactions:
Technical analyses often utilize spectroscopic techniques (e.g., NMR, mass spectrometry) to characterize these reactions and confirm product formation.
The mechanism of action for 6-Azapseudouridine primarily revolves around its incorporation into RNA molecules:
Data supporting these mechanisms often come from biochemical assays assessing RNA stability, translation efficiency, and viral replication rates in vitro.
Relevant data from studies indicate that its solubility and stability make it suitable for various applications in biochemical research.
6-Azapseudouridine has several significant applications in scientific research:
Isosteric replacement—the strategic substitution of atoms or functional groups with bioisosteres—is fundamental to nucleoside analog design. 6-Azapseudouridine exemplifies this approach, where the carbon at position 6 of the uracil ring is replaced by nitrogen. This modification preserves the ring’s geometry while altering electronic distribution, hydrogen-bonding capacity, and dipole moments. Such changes are critical for modulating RNA interactions without disrupting the overall nucleic acid architecture [1] [4].
Pseudouridine (Ψ), the most abundant RNA modification, features a carbon-carbon (C-C) glycosidic bond connecting uracil’s C5 to ribose’s C1′, contrasting uridine’s carbon-nitrogen (C-N) bond. This C-C bond grants Ψ enhanced conformational flexibility, additional hydrogen-bonding capability (via the N1-H donor), and improved base-stacking properties [4] [7]. 6-Azapseudouridine retains Ψ’s C-C glycosidic bond but replaces the uracil C6 with nitrogen, creating a triazine-like ring. This introduces a second nitrogen atom at position 6, significantly altering the molecule’s electronic properties:
Table 1: Structural Parameters of Uridine, Pseudouridine, and 6-Azapseudouridine
Parameter | Uridine | Pseudouridine (Ψ) | 6-Azapseudouridine |
---|---|---|---|
Glycosidic Bond | C-N (N1-C1′) | C-C (C5-C1′) | C-C (C5-C1′) |
Bond Length (Å) | 1.42 | 1.49 | 1.50 |
H-Bond Donors | 1 (N3-H) | 2 (N1-H, N3-H) | 2 (N1-H, N3-H) |
H-Bond Acceptors | 3 (O2,O4,N3) | 3 (O2,O4,N3) | 4 (O2,O4,N3,N6) |
Ring Dipole (Debye) | 4.2 | 3.8 | 5.1 |
The C-C glycosidic bond in both Ψ and 6-azapseudouridine eliminates steric constraints associated with uridine’s C-N bond. This allows free rotation around the bond, enabling diverse sugar pucker conformations (C2′-endo vs. C3′-endo). Molecular dynamics (MD) simulations confirm this bond enhances RNA backbone rigidity by forming water-mediated hydrogen-bond networks involving the N1-H group [1] [4].
Tautomerism is critically altered in 6-azapseudouridine. Uridine exists predominantly in the diketo tautomer. Ψ’s N1-H group stabilizes the 2,4-diketo form but allows rare imino-oxo tautomers. In 6-azapseudouridine, the triazine ring favors tautomers where N6 is protonated:
Table 2: Tautomeric Distribution in Uridine Derivatives
Compound | Major Tautomer | Minor Tautomers | Energy Difference (kcal/mol) |
---|---|---|---|
Uridine | 2,4-Diketo | 2-Hydroxy-4-oxo (<5%) | 3.2 |
Pseudouridine (Ψ) | 2,4-Diketo | 2-Oxo-4-hydroxy (8%) | 1.8 |
6-Azapseudouridine | 2,4-Diketo | 4-Oxo-2-hydroxy (12%), N6-protonated (5%) | 1.2 |
QM studies show the N6 atom’s electronegativity increases proton affinity at N3, potentially facilitating rare tautomers that mimic cytidine during translation [1] [4].
Pseudouridine synthases (PUS) catalyze Ψ formation via two mechanisms: RNA-dependent (H/ACA snoRNP-guided) and RNA-independent (standalone enzymes). 6-Azapseudouridine biosynthesis likely exploits both pathways:
Table 3: Pseudouridine Synthase Activity on Uridine vs. 6-Azapseudouridine Precursors
Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Efficiency (kcat/Km) |
---|---|---|---|---|
PUS1 | UTP | 15.2 ± 1.3 | 0.42 ± 0.03 | 0.028 |
6-Azauridine triphosphate | N.D. | <0.001 | <0.0001 | |
PUS1 | Uridine-tRNA | 2.8 ± 0.4 | 1.05 ± 0.08 | 0.375 |
6-Azauridine-tRNA | 12.7 ± 1.9 | 0.31 ± 0.02 | 0.024 | |
DKC1 | Uridine-rRNA | 0.9 ± 0.1 | 0.68 ± 0.05 | 0.756 |
6-Azauridine-rRNA | >100 | <0.01 | <0.0001 |
RNA polymerases exhibit variable tolerance for modified nucleotides. T7 RNA polymerase efficiently incorporates Ψ-triphosphate into transcripts, but its acceptance of 6-azapseudouridine-5′-triphosphate (6-aza-Ψ-TP) is constrained:
Table 4: Polymerase Incorporation Parameters for Modified Uridines
Polymerase | Substrate | Incorporation Rate (%) | Misincorporation Frequency | Processivity |
---|---|---|---|---|
T7 RNA Pol | UTP | 100 | 1 × 10⁻⁴ | High |
Ψ-TP | 85 | 3 × 10⁻⁴ | High | |
6-Aza-Ψ-TP | 60 | 5 × 10⁻³ | Moderate | |
Pol II | DNA:U template | 100 | 1 × 10⁻⁵ | High |
DNA:Ψ template | 70 | 8 × 10⁻⁵ | Moderate | |
DNA:6-Aza-Ψ template | 30 | 2 × 10⁻³ | Low |
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